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molecular formula C10H13Cl2NO3 B1203179 Dicamba-dimethylammonium CAS No. 2300-66-5

Dicamba-dimethylammonium

Cat. No. B1203179
M. Wt: 266.12 g/mol
InChI Key: JDRFUUBRGGDEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492301B1

Procedure details

used, inter alia, as dicamba-dimethylammonium, dicamba-potassium, dicamba-sodium, dicamba-trolamine,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dicamba-potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CNC.[CH3:4][O:5][C:6]1[C:11]([C:12]([OH:14])=[O:13])=[C:10]([Cl:15])[CH:9]=[CH:8][C:7]=1[Cl:16].COC1C(C([O-])=O)=C(Cl)C=CC=1Cl.[K+].COC1C(C([O-])=O)=C(Cl)C=CC=1Cl.[Na+].COC1C(C(O)=O)=C(Cl)C=CC=1Cl.C(N(CCO)CCO)CO>>[Cl:16][C:7]1[CH:8]=[CH:9][C:10]([Cl:15])=[C:11]([C:12]([OH:14])=[O:13])[C:6]=1[O:5][CH3:4] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Step Two
Name
dicamba-potassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(C(=O)O)=C(C=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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